molecular formula C9H16O2 B2358216 2-(1-Methylcyclopentyl)propanoic acid CAS No. 2248384-37-2

2-(1-Methylcyclopentyl)propanoic acid

Cat. No. B2358216
CAS RN: 2248384-37-2
M. Wt: 156.225
InChI Key: ULQBLBHTDDFRTJ-UHFFFAOYSA-N
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Description

“2-(1-Methylcyclopentyl)propanoic acid” is a chemical compound with the molecular formula C8H14O2 . It is a derivative of propanoic acid, which is a carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds often involves esterification, a process where an alcohol and a carboxylic acid react in the presence of an acid catalyst . For example, cyclopentanol can be synthesized from cyclopentene through an initial addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its molecular formula C8H14O2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

As a carboxylic acid derivative, “this compound” can participate in various chemical reactions. For instance, all acid–base reactions involve two conjugate acid–base pairs, the Brønsted–Lowry acid and the base it forms after donating its proton, and the Brønsted–Lowry base and the acid it forms after accepting a proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, it has a molecular weight of 88.1051 . More detailed properties such as boiling point, melting point, and solubility would require specific experimental data.

properties

IUPAC Name

2-(1-methylcyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(8(10)11)9(2)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQBLBHTDDFRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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